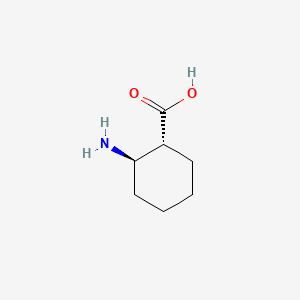

(1R,2R)-2-アミノシクロヘキサンカルボン酸

説明

(1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHA) is an organic compound that is widely used in the laboratory for a variety of applications. It is a cyclic amine with a carboxylic acid group, and has several advantageous properties that make it a useful tool for scientific research.

科学的研究の応用

不斉有機触媒

(1R,2R)-2-アミノシクロヘキサンカルボン酸: は、二官能性、非共有結合性有機触媒の合成に使用されます 。これらの触媒は、求核性および求電子性反応物の同時活性化と配位を可能にするために不可欠であり、これは不斉合成の礎となっています。この化合物のキラル性は、エナンチオ選択的なプロセスの開発を可能にし、医薬品の製造における重要な側面です。

キラルリガンドの合成

この化合物は、キラルリガンドの作成のための足場として役立ちます 。これらのリガンドは、ヘミラビリティのある二座置換アミドリガンドの合成に不可欠であり、医薬品化学で要求される高い光学純度を持つ物質を生成する反応など、さまざまな化学反応に適用されます。

求核性芳香族置換反応

それは、前駆体として求核性芳香族置換反応に関与しています 。この反応は有機化学の基本であり、芳香族系にアミノ基を導入するために使用され、幅広い複雑な分子の合成につながる可能性があります。

アミノ基の誘導体化

(1R,2R)-2-アミノシクロヘキサンカルボン酸: は、選択的なアルキル化とアシル化を受け、さまざまな誘導体の生成につながります 。これらの誘導体は、新規医薬品や生物活性分子の設計において価値があります。

芳香族ニトロ基の還元

この化合物は、芳香族ニトロ基を芳香族アミノ基に還元するために使用されます 。この変換は、多くの医薬品や農薬の前駆体であるアニリンの製造において重要です。

スルホン化反応

(1R,2R)-2-アミノシクロヘキサンカルボン酸から得られる第一級芳香族アミノ基のスルホン化は、別の用途です 。スルホン化された化合物は、洗剤、染料、より複雑な化学物質の合成における中間体など、さまざまな用途があります。

還元的アルキル化

この化合物は、還元的アルキル化プロセスにも使用されます 。この方法は、分子にアルキル基を導入するために使用され、それらの化学的性質を変えることができ、新素材や医薬品の開発につながります。

アリール化

最後に、この化合物から得られる第一級芳香族アミノ基のアリール化は、注目すべき用途です 。アリール化された生成物は、多くの場合、医薬品や材料科学で使用される複雑な有機分子の合成において重要な用途があります。

作用機序

Target of Action

It has been found to be used as a fluorescent label for proteins and nucleic acids, as well as an enzyme inhibitor and a probe for studying enzyme-substrate interactions .

Mode of Action

Given its use as an enzyme inhibitor, it likely interacts with its targets by binding to the active sites of enzymes, thereby preventing the enzymes from catalyzing their respective reactions .

Biochemical Pathways

Considering its role as an enzyme inhibitor, it can be inferred that it may affect the pathways in which these enzymes are involved .

Result of Action

Given its role as an enzyme inhibitor, it can be inferred that it may alter the normal functioning of the enzymes it targets, thereby affecting the cellular processes that these enzymes are involved in .

将来の方向性

The addition of chiral molecules of “(1R,2R)-2-Aminocyclohexanecarboxylic Acid” could induce stronger chirality or undergo chiral signal inversion through intramolecular and intermolecular hydrogen bonding interaction between amino groups and carboxyl groups .

Relevant Papers

The relevant papers retrieved include a paper on the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis . This paper describes an efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, delivering both enantiomers with >99% enantiomeric excess (ee) by sequential .

生化学分析

Biochemical Properties

(1R,2R)-2-Aminocyclohexanecarboxylic Acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been used as a fluorescent label for proteins and nucleic acids, enabling the visualization of these molecules in various assays . Additionally, (1R,2R)-2-Aminocyclohexanecarboxylic Acid acts as an enzyme inhibitor, providing insights into enzyme-substrate interactions and the mechanisms of enzyme action . The compound’s interactions with biomolecules are primarily mediated through its amino and carboxylic acid groups, which can form hydrogen bonds and ionic interactions with target molecules.

Cellular Effects

(1R,2R)-2-Aminocyclohexanecarboxylic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an enzyme inhibitor, it can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of metabolites within cells . Furthermore, the compound’s ability to label proteins and nucleic acids allows researchers to study the localization and dynamics of these molecules within cells, providing insights into cellular function and regulation.

Molecular Mechanism

The molecular mechanism of (1R,2R)-2-Aminocyclohexanecarboxylic Acid involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can lead to changes in metabolic pathways and the regulation of gene expression. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying the binding interactions between enzymes and their substrates, providing valuable information on the molecular mechanisms of enzyme action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,2R)-2-Aminocyclohexanecarboxylic Acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup and the duration of exposure . In in vitro studies, the compound’s stability allows for prolonged observation of its effects on cellular processes, while in vivo studies may reveal additional insights into its long-term impact on organismal physiology.

Dosage Effects in Animal Models

The effects of (1R,2R)-2-Aminocyclohexanecarboxylic Acid in animal models can vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

(1R,2R)-2-Aminocyclohexanecarboxylic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and the levels of metabolites within cells . These interactions can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular function.

Transport and Distribution

Within cells and tissues, (1R,2R)-2-Aminocyclohexanecarboxylic Acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in distinct cellular environments

特性

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-19-0, 26685-83-6 | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26685-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (1R,2R)-2-Aminocyclohexanecarboxylic acid considered a good candidate for studying poly(β-amino acid) helix formation?

A1: Theoretical studies suggest that poly[(1R,2R)-2-aminocyclohexanecarboxylic acid] could form particularly stable helical structures []. This is due to the cyclic structure of the monomer, which likely restricts conformational freedom and favors specific helical arrangements. This predicted stability makes it an attractive target for experimental validation of the theoretical models.

Q2: How does (1R,2R)-2-Aminocyclohexanecarboxylic acid contribute to enantioselective epoxidation reactions?

A2: Research indicates that oligomers of (1R,2R)-2-aminocyclohexanecarboxylic acid, when attached to a solid support, can act as catalysts in the Juliá-Colonna epoxidation of chalcones []. The enantioselectivity arises from the inherent chirality of the (1R,2R)-2-aminocyclohexanecarboxylic acid units and their ability to form helical structures. These helices provide a chiral environment that allows for face-selective delivery of the hydroperoxide anion to the enone substrate, resulting in the preferential formation of one epoxide enantiomer over the other.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-[3-(1-methyl-1,2-dihydroquinolin-2-yliden)prop-1-enyl]quinolinium iodide](/img/structure/B1224465.png)

![N-(4-fluorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane-1-carboxamide](/img/structure/B1224466.png)

![2-[5-(Anilinomethylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid](/img/structure/B1224467.png)

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1224468.png)

![1-[(6-chloro-2-imidazo[1,2-a]pyridinyl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B1224472.png)

![(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1224473.png)

![7-[[[1-(3-Methylphenyl)-2-benzimidazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1224474.png)

![3-hydroxy-N-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]-2-naphthalenecarboxamide](/img/structure/B1224475.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-ethylphenoxy)-4-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1224477.png)

![3-Phenyl-5-[[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole](/img/structure/B1224481.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide](/img/structure/B1224487.png)